3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 3,5-dimethoxyphenyl group and a tosylpiperidinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 3,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the tosylpiperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is tosylated and then attached to the oxadiazole core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidinyl group.
5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the 3,5-dimethoxyphenyl group.
3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the 3,5-dimethoxyphenyl group and the tosylpiperidinyl group in 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole makes it unique
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGTXIKHMQSUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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